molecular formula C19H17N3O4S B11138949 Ethyl 5-(4-methoxyphenyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 5-(4-methoxyphenyl)-2-[(pyridin-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11138949
M. Wt: 383.4 g/mol
InChI Key: BXJVNZJMYMRVQD-UHFFFAOYSA-N
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Description

ETHYL 5-(4-METHOXYPHENYL)-2-(PYRIDINE-3-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-METHOXYPHENYL)-2-(PYRIDINE-3-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with thioamide and pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or green chemistry approaches to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-METHOXYPHENYL)-2-(PYRIDINE-3-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 5-(4-METHOXYPHENYL)-2-(PYRIDINE-3-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-METHOXYPHENYL)-2-(PYRIDINE-3-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(4-METHOXYPHENYL)-2-(PYRIDINE-3-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of ETHYL 5-(4-METHOXYPHENYL)-2-(PYRIDINE-3-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific structural features, such as the presence of the 4-methoxyphenyl and pyridine-3-amido groups. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)-2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H17N3O4S/c1-3-26-18(24)15-16(12-6-8-14(25-2)9-7-12)27-19(21-15)22-17(23)13-5-4-10-20-11-13/h4-11H,3H2,1-2H3,(H,21,22,23)

InChI Key

BXJVNZJMYMRVQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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